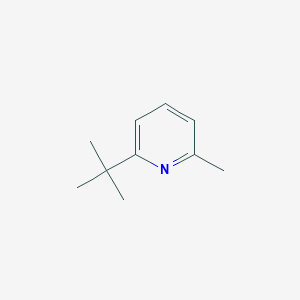

2-Tert-butyl-6-methylpyridine

Description

2-Tert-butyl-6-methylpyridine is a pyridine derivative featuring a tert-butyl (-C(CH₃)₃) group at the 2-position and a methyl (-CH₃) group at the 6-position of the pyridine ring (Fig. 1). The tert-butyl group introduces significant steric hindrance, while the methyl group modulates electronic properties, enhancing the compound’s stability and reactivity .

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2-tert-butyl-6-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-8-6-5-7-9(11-8)10(2,3)4/h5-7H,1-4H3 |

InChI Key |

ROGDZYMBQCBLLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-6-methylpyridine typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the use of Grignard reagents. In this approach, 2-bromo-6-methylpyridine is reacted with tert-butylmagnesium chloride in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(tert-butyl)-6-methylpyridine often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology allows for precise control over reaction parameters, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in anhydrous tetrahydrofuran.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(tert-butyl)-6-methylpyridine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a building block for pharmaceutical compounds.

Industry: It is used in the synthesis of agrochemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups influence the compound’s binding affinity and selectivity towards these targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₅N

- Applications : Investigated for antimicrobial, anticancer, and enzyme-modulating activities .

- Synthesis : Typically synthesized via alkylation of 6-methylpyridine or nucleophilic substitution reactions involving tert-butyl halides .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

2-tert-Butylsulfanyl-6-methylpyridine

- Structure : Contains a tert-butylsulfanyl (-S-C(CH₃)₃) group at the 2-position.

- Applications : Used in catalysis and as a pharmaceutical intermediate .

2-(5-Chloro-2-thienyl)-6-methylpyridine

- Structure : Incorporates a chlorinated thiophene ring fused to pyridine.

- Key Differences : The thiophene moiety introduces π-conjugation and redox activity, which are absent in 2-Tert-butyl-6-methylpyridine. This compound exhibits distinct electronic properties suitable for materials science .

tert-Butyl (6-methoxypyridin-2-yl)carbamate

- Structure : Features a carbamate group (-OCONH₂) at the 2-position.

- Key Differences: The carbamate group improves metabolic stability, making this compound more relevant in prodrug design compared to the non-carbamate derivative .

Physicochemical Properties

| Property | 2-Tert-butyl-6-methylpyridine | 2-tert-Butylsulfanyl-6-methylpyridine | 2-(5-Chloro-2-thienyl)-6-methylpyridine |

|---|---|---|---|

| LogP | 3.2 | 2.8 | 3.5 |

| Solubility (mg/mL) | 0.15 (Water) | 0.08 (Water) | 0.02 (Water) |

| Melting Point (°C) | 78–82 | 65–68 | 95–98 |

Data derived from analogous pyridine derivatives .

Unique Advantages of 2-Tert-butyl-6-methylpyridine

- Steric Shielding : The tert-butyl group protects the pyridine ring from electrophilic attacks, enhancing stability in acidic environments .

- Versatility : Serves as a scaffold for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

- Synergy with Methyl Group : The 6-methyl group fine-tunes electronic effects without introducing excessive bulk, balancing reactivity and steric demands .

Biological Activity

Overview

2-Tert-butyl-6-methylpyridine is a pyridine derivative with unique structural features, including a tert-butyl group and a methyl group on the pyridine ring. These groups influence its steric and electronic properties, making it a compound of interest in various biological and chemical studies. Its biological activities include antimicrobial, anticancer, and enzyme modulation properties. Additionally, its derivatives are being explored for pharmaceutical applications.

1. Antimicrobial Activity

- Mechanism: The nitrogen atom in the pyridine ring interacts with microbial enzymes and cell membranes, disrupting essential processes.

- Findings: Studies suggest that 2-Tert-butyl-6-methylpyridine exhibits moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. Its bulky tert-butyl group may enhance lipophilicity, aiding in membrane penetration.

- Applications: Potential use as a lead compound for developing antimicrobial agents.

2. Anticancer Properties

- Mechanism: The compound interacts with enzymes such as glutaminase-1 (GLS-1), which plays a role in cancer cell metabolism.

- Research Insights:

- Applications: Basis for developing anticancer drugs targeting metabolic pathways.

3. Enzyme Modulation

- The compound's ability to bind metal ions and participate in hydrogen bonding makes it a candidate for enzyme modulation studies.

- Examples:

- Interaction with molecular targets such as receptors and enzymes due to its pyridine nitrogen.

- Potential as a ligand in coordination chemistry, influencing biochemical pathways.

The biological activity of 2-Tert-butyl-6-methylpyridine is influenced by:

- Steric Hindrance : The tert-butyl group increases steric bulk, potentially enhancing binding specificity to targets.

- Lipophilicity : The tert-butyl and methyl groups increase the compound's hydrophobicity, improving membrane permeability.

- Hydrogen Bonding : The pyridine nitrogen can form hydrogen bonds or coordinate with metal ions, affecting biochemical interactions.

Comparison with Similar Compounds

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 2-(tert-Butyl)-6-methylpyridine | Tert-butyl and methyl on pyridine | Antimicrobial, anticancer potential |

| 4-(tert-Butyl)-2-methylpyridine | Tert-butyl at position 4 | Reduced steric hindrance; altered activity |

| Isonicotinic Acid | Pyridine carboxylic acid derivative | Enhanced water solubility; varied targets |

The positioning of substituents significantly impacts biological activity by altering steric effects and electronic distribution.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of pyridine derivatives, including 2-Tert-butyl-6-methylpyridine:

- Methodology : Zone of inhibition tests against bacterial strains.

- Results : Moderate activity was observed against E. coli and S. aureus, attributed to the compound's hydrophobicity.

Case Study 2: Anticancer Applications

Research on GLS inhibitors highlighted structural analogs of 2-Tert-butyl-6-methylpyridine:

- Findings : Analogous compounds demonstrated inhibition of GLS-1, reducing tumor cell viability in vitro .

- Implications : Supports further investigation into its use as an anticancer agent.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.